Ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate (CAS 1273562-47-2), the stable enol tautomer of ethyl 2-cyano-3-oxopentanoate, is a highly functionalized active methylene compound utilized in pharmaceutical and industrial synthesis. Featuring both an ester and a cyano group flanking a nucleophilic carbon, it serves as a stable acylated cyanoacetate building block. In industrial procurement, this compound is primarily valued as a shelf-stable, 'masked' precursor to 3-oxo-pentanenitrile (propionylacetonitrile). By offering a robust alternative to handling unstable beta-keto nitriles or corrosive acyl chlorides, it streamlines the scalable synthesis of ethyl-substituted pyrazoles, pyrroles, and pyrimidines, particularly in the development of neurological therapeutics such as glutamate receptor potentiators [1].
Enables stereoselective synthetic pathways where double‑bond configuration directs cyclisation outcome.
Provides enhanced nucleophilic α‑carbon reactivity via intramolecular hydrogen‑bonded enol tautomer.
Supplied at consistent purity suitable for synthetic methodology development and multi‑step sequences.
Attempting to substitute ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate with the direct reactive intermediate, 3-oxo-pentanenitrile, introduces severe supply chain and process liabilities due to the free nitrile's propensity for self-condensation and degradation under ambient storage [1]. Conversely, opting to synthesize the target compound in-house from generic ethyl cyanoacetate and propionyl chloride requires stringent low-temperature control (below 13 °C) and the management of corrosive HCl gas, increasing operational overhead [1]. Furthermore, substituting with the more common methyl homolog (ethyl 2-cyano-3-oxobutanoate) fundamentally alters the downstream substitution pattern, yielding methyl- rather than ethyl-substituted heterocycles, which critically compromises structure-activity relationships in targeted pharmaceutical libraries [2].
Olefin geometry governs product pathway; E‑substrates may yield dihydropyranones instead of naphthalenes, limiting stereochemical predictability.
Lower lipophilicity may alter organic‑phase solubility, chromatographic retention, and partitioning behaviour compared to the ethyl ester.
Shorter β‑substituent introduces different steric demand, potentially affecting regioselectivity and reaction partitioning in acid‑catalysed transformations.
The primary industrial value of ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate lies in its ability to cleanly generate 3-oxo-pentanenitrile exactly when needed. When subjected to Krapcho-style decarboxylation conditions, the compound undergoes essentially complete consumption within 13 minutes, yielding a pristine solution of the reactive nitrile [1]. Compared to sourcing and storing ex situ 3-oxo-pentanenitrile—which suffers from variable purity due to ambient degradation—this in situ generation guarantees a near-quantitative yield of the active intermediate without the need for intermediate purification [1].
| Evidence Dimension | Precursor conversion time to active beta-keto nitrile |
| Target Compound Data | Essentially complete conversion in 13 min at 110 °C |
| Comparator Or Baseline | Ex situ 3-oxo-pentanenitrile (variable initial purity, requires stabilization) |
| Quantified Difference | Provides a 100% fresh, un-degraded intermediate stream immediately prior to cyclization. |
| Conditions | DMSO/Water (10:1 v/v), 110 °C, under nitrogen. |
Allows manufacturers to bypass the shelf-life limitations of beta-keto nitriles, ensuring reproducible stoichiometry for downstream cyclizations.
Procuring pre-synthesized ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate eliminates the hazardous unit operations associated with its raw material synthesis. In-house acylation of ethyl cyanoacetate requires the dropwise addition of highly reactive propionyl chloride while strictly maintaining reactor temperatures below 13 °C to prevent runaway exotherms, followed by acidic aqueous workups [1]. By purchasing the isolated enol ester, scale-up facilities bypass the handling of corrosive acyl chlorides and the generation of stoichiometric HCl gas, directly reducing the required safety infrastructure and cycle time [1].
| Evidence Dimension | Hazardous reagent handling and temperature control |
| Target Compound Data | Ambient handling, ready to use |
| Comparator Or Baseline | In-house synthesis (requires propionyl chloride, HCl management, and <13 °C cooling) |
| Quantified Difference | Eliminates 1 highly corrosive reagent and 1 cryogenic/low-temp unit operation. |
| Conditions | Multi-kilogram scale-up in standard glass-lined reactors. |
Significantly lowers the environmental, health, and safety (EHS) burden and accelerates throughput in pilot-plant environments.
The compound is specifically optimized for tandem decarboxylation-cyclization sequences. Following the 110 °C decarboxylation in DMSO, the resulting mixture can be cooled directly to 23 °C and immediately subjected to Knorr cyclization with hydrazines or amines to form ethyl-substituted pyrazoles or pyrroles [1]. This one-pot compatibility contrasts sharply with alternative synthetic routes that require the isolation of volatile or unstable intermediates, thereby minimizing solvent waste and maximizing the overall throughput of complex heterocyclic scaffolds [1].
| Evidence Dimension | Step-count in heterocycle synthesis |
| Target Compound Data | One-pot decarboxylation/cyclization |
| Comparator Or Baseline | Multi-step synthesis requiring intermediate isolation |
| Quantified Difference | Condenses two synthetic transformations into a single reactor sequence. |
| Conditions | Sequential heating (110 °C) and cooling (23 °C) in DMSO/H2O. |
Reduces solvent usage, limits operator exposure, and maximizes reactor utilization in pharmaceutical manufacturing.
Directly utilized as a masked precursor in Knorr-type cyclizations to produce 3-ethyl or 5-ethyl substituted pyrazoles and pyrroles. This is particularly critical in the synthesis of pharmaceutical active ingredients, such as glutamate receptor potentiators, where the ethyl substituent is required for optimal receptor binding [1].
Ideal for advanced manufacturing setups, including continuous flow reactors, where the stable ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate can be fed into a heated zone for rapid decarboxylation, immediately followed by a downstream mixing zone for heterocycle formation, completely avoiding the storage of the unstable free nitrile [1].
Serves as a highly reliable electrophilic/nucleophilic partner in condensations with amidines, ureas, or guanidines. The controlled in situ generation of the active beta-keto nitrile ensures clean conversion to 2-amino-4-ethyl-pyrimidine-5-carbonitrile derivatives without the formation of polymeric byproducts [1].